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Compound of Interest

Compound Name: Antimony trichloride

Cat. No.: B158539 Get Quote

An In-depth Technical Guide to the Synthesis of Antimony Trichloride from Antimony Trioxide

and Hydrochloric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of antimony
trichloride (SbCl₃) from antimony trioxide (Sb₂O₃) and hydrochloric acid (HCl). The document

details the underlying chemistry, experimental protocols, and critical process parameters

necessary for the successful laboratory-scale production of this important chemical

intermediate.

Introduction
Antimony trichloride, historically known as "butter of antimony," is a soft, colorless, crystalline

solid that is highly deliquescent. It serves as a versatile reagent and precursor in various

chemical applications, including as a catalyst in organic synthesis, a mordant in the textile

industry, and in the production of other antimony compounds and high-purity antimony metal.

For pharmaceutical and drug development applications, the synthesis of high-purity SbCl₃ is of

paramount importance.

The most common and direct method for synthesizing antimony trichloride is the reaction of

antimony trioxide with concentrated hydrochloric acid. This process is favored for its relative

simplicity and the availability of the starting materials. However, careful control of reaction

conditions is crucial to prevent the hydrolysis of the product and to ensure high yield and purity.
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Reaction Chemistry
The synthesis is based on a straightforward acid-base reaction where the amphoteric antimony

trioxide dissolves in strong hydrochloric acid to form antimony trichloride and water.

Overall Reaction: Sb₂O₃(s) + 6HCl(aq) → 2SbCl₃(aq) + 3H₂O(l)[1][2]

A critical challenge in this synthesis is the reversible nature of the reaction and the propensity

of antimony trichloride to hydrolyze in the presence of water, especially at lower acid

concentrations.[3] This hydrolysis can lead to the formation of insoluble antimony oxychloride

(SbOCl), which contaminates the product.[1][2][3]

Hydrolysis Reaction: SbCl₃(aq) + H₂O(l) ⇌ SbOCl(s) + 2HCl(aq)[1][2]

To mitigate hydrolysis, the reaction is typically carried out using a significant excess of highly

concentrated hydrochloric acid.[1][2] The excess HCl shifts the equilibrium of the primary

reaction to the product side and suppresses the hydrolysis reaction.

Experimental Protocols
Two primary protocols are presented below: a standard laboratory preparation involving

dissolution and distillation, and a hydrothermal method for producing crystalline material.

Protocol 1: Standard Laboratory Synthesis and
Distillation
This method is suitable for producing a solution of antimony trichloride or for isolating the

pure solid via distillation.

Methodology:

Reactant Preparation: Place 182 mL of concentrated hydrochloric acid (32-37%, d=1.18

g/mL) into a 500 mL evaporating dish or beaker.[4] Gently warm the acid on a hot plate in a

well-ventilated fume hood.

Dissolution: Slowly and incrementally add 100 g of antimony trioxide powder to the warm

acid while stirring continuously.[4] The oxide will dissolve to form a clear, colorless solution.
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[3]

Heating and Concentration: Heat the resulting solution to facilitate the complete dissolution

of the oxide.[1] If any insoluble impurities remain, the hot solution can be filtered through

glass wool.[4]

Isolation via Distillation:

Transfer the clear solution to a distillation apparatus.

Heat the solution to boil off excess water and HCl. Water will distill first, followed by the

constant boiling azeotrope of HCl and water at approximately 108-110°C.[1]

Crucially, if a white precipitate (SbOCl) forms during this concentration step, add more

concentrated HCl to redissolve it.[1]

After the water and excess HCl have been removed, increase the temperature. Antimony
trichloride will distill at its boiling point of 223°C.[2]

Product Collection: Collect the distilled SbCl₃ in a dry receiver. The product is a colorless,

fuming crystalline mass.[2] Due to its hygroscopic nature, it must be stored in a tightly sealed

container in a desiccator.

Protocol 2: Hydrothermal Synthesis
This method is adapted from procedures used to synthesize complex chloride crystals and is

suitable for producing high-quality single crystals, often for analytical or specialized material

science purposes.

Methodology:

Reactant Preparation: In a 25 mL Teflon liner, combine 0.05 mmol of antimony trioxide with

10 mL of 12 M hydrochloric acid.[5] Other salts (e.g., CsCl, NaCl, In₂O₃) may be included

depending on the desired final product, but are excluded here for the synthesis of pure SbCl₃

solution.[5]

Reaction: Seal the Teflon liner inside a stainless-steel autoclave.
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Heating: Heat the autoclave to 180°C for 12 hours.[5]

Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The product,

typically in the form of a concentrated solution or small crystals, can be isolated via filtration.

Quantitative Data Summary
The following table summarizes key quantitative parameters derived from various literature and

experimental sources. Due to the nature of available data, yields are often qualitative ("high")

rather than quantitative unless a full isolation and purification process is detailed.
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Parameter Value / Condition Source Notes

Reactant Ratio

(Molar)
1:48 (Sb₂O₃:HCl) [1]

Based on 0.125 mol

Sb₂O₃ and ~6 mol HCl

(from 114g of 32%

HCl). This represents

a large excess of HCl.

Reactant Ratio (Mass)
~1:1.8 (Sb₂O₃:37%

HCl)
[4]

Based on 100g Sb₂O₃

and 182 mL (approx.

215g) of concentrated

HCl.

HCl Concentration >30% (w/w) [3]

Concentrated acid is

essential for effective

dissolution and to

prevent hydrolysis.

20% HCl shows

difficulty.[3]

Reaction Temperature Warm / Near Boiling [1][4]

Heating accelerates

the dissolution of

antimony trioxide.

Hydrothermal Temp. 180°C [5]

High temperature and

pressure are used to

drive the reaction to

completion and form

crystalline products.

Hydrothermal Time 12 hours [5]

Duration required for

the hydrothermal

synthesis method.

Distillation Temp.

(H₂O/HCl)
~108-110°C [1]

Temperature for the

removal of the

water/HCl azeotrope.

Boiling Point (SbCl₃) 223°C [2]

Distillation

temperature for pure

antimony trichloride.
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Melting Point (SbCl₃) 73°C [2]
Physical property of

the final product.

Process Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
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Caption: Workflow for SbCl₃ synthesis via dissolution and distillation.
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Caption: Equilibrium of SbCl₃ hydrolysis and mitigation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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